molecular formula C6H11FO5 B017254 4-Fluoro-4-deoxy-D-galactopyranose CAS No. 40010-20-6

4-Fluoro-4-deoxy-D-galactopyranose

Cat. No. B017254
CAS RN: 40010-20-6
M. Wt: 182.15 g/mol
InChI Key: FIHYONSINSKFAH-SVZMEOIVSA-N
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Description

Synthesis Analysis

The synthesis of 4-Fluoro-4-deoxy-D-galactopyranose and its analogs involves nucleophilic displacement reactions, utilizing leaving groups such as (p-bromophenylsulfonyl)oxy and (trifluoromethylsulfonyl)oxy. These syntheses yield various derivatives, including 4-amino, 4-azido, 4-bromo, 4-chloro, 4-fluoro, 4-iodo, and 4-thio derivatives, indicating the versatility of the synthetic methods (Maradufu & Perlin, 1974).

Molecular Structure Analysis

The crystal structure of derivatives such as 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside reveals a triclinic space group with molecules adopting chair conformations. The detailed crystallographic analysis provides insights into the molecular geometry and conformational preferences of these fluorinated sugars (Srikrishnan & An, 1988).

Scientific Research Applications

Synthesis and Characterization

The synthesis and NMR (nuclear magnetic resonance) characterization of 4-fluoro-4-deoxy-D-galactopyranose derivatives are critical for confirming the stereoselectivity of key fluorination steps in the synthesis of potential drug substances. Subotkowski et al. (2011) described the synthesis of 1,2,3,6-tetra-O-benzoyl-4-deoxy-4-fluoro-β-D-galactopyranoside, demonstrating its importance as a potential impurity standard Subotkowski, Friedrich, & Weiberth, 2011.

Application in Glycosylation Studies

Fluorinated galactosides, including 4-fluoro derivatives, have been synthesized and introduced to cells to study their effects on cellular glycosylation processes. Kasuya et al. (2007) investigated the impact of fluorine on cell viability and glycosylation, underscoring the role of fluorinated sugars in biochemical research Kasuya, Ito, & Hatanaka, 2007.

Probing Protein-Carbohydrate Interactions

Romanò et al. (2023) synthesized fluoro- and seleno-containing D-lactose and D-galactose analogues, utilizing these compounds for protein-carbohydrate interaction studies. This research highlights the utility of fluorinated carbohydrates in investigating molecular interactions essential for biological processes Romanò, Bengtsson, Infantino, & Oscarson, 2023.

Impact on Glycosaminoglycan Biosynthesis

Berkin et al. (2000) explored the synthesis of 4-deoxy-4-fluoro analogues of natural sugars and their effects on glycosaminoglycan biosynthesis. This study provides insights into the potential regulatory roles of fluorinated sugars in cellular biosynthetic pathways Berkin, Szarek, & Kisilevsky, 2000.

Safety And Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheets available online .

Future Directions

Fluorinated N-acetylglucosamines, such as 4-Fluoro-4-deoxy-D-galactopyranose, have potential applications in inhibiting inflammation in tissues, and could be used in the treatment of conditions such as chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, inflammatory bowel disease, colitis, or Crohn’s disease .

properties

IUPAC Name

(3R,4R,5R,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHYONSINSKFAH-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4-deoxy-D-galactopyranose

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